molecular formula C26H23N3O4 B11028818 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide

Cat. No.: B11028818
M. Wt: 441.5 g/mol
InChI Key: FGPICNHYPGWESI-UHFFFAOYSA-N
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Description

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and hydroxyphenethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide typically involves multiple steps:

    Formation of Isoindoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the isoindoloquinazoline core. This can be achieved through a condensation reaction between an anthranilic acid derivative and a phthalic anhydride derivative under acidic conditions.

    Functionalization: The core structure is then functionalized to introduce the dioxo groups at positions 5 and 11. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of Hydroxyphenethyl Group: The hydroxyphenethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the functionalized isoindoloquinazoline with a hydroxyphenethylamine derivative under basic conditions.

    Formation of Propanamide Linkage: Finally, the propanamide linkage is formed by reacting the intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The hydroxyphenethyl group can be modified through nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Introduction of carboxyl or aldehyde groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and cellular pathways due to its ability to bind to specific molecular targets.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(2-hydroxyethyl)propanamide
  • 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-methoxyphenethyl)propanamide

Comparison

Compared to similar compounds, 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide is unique due to the presence of the hydroxyphenethyl group. This group enhances its ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications. Additionally, the hydroxy group can participate in hydrogen bonding, which may affect the compound’s solubility and stability.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C26H23N3O4/c30-18-11-9-17(10-12-18)13-15-27-23(31)14-16-28-24-19-5-1-2-6-20(19)26(33)29(24)22-8-4-3-7-21(22)25(28)32/h1-12,24,30H,13-16H2,(H,27,31)

InChI Key

FGPICNHYPGWESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=CC=C(C=C5)O

Origin of Product

United States

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